molecular formula C16H13BrN2OS B2402742 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865544-68-9

4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2402742
CAS No.: 865544-68-9
M. Wt: 361.26
InChI Key: PKSLJTLDOGWJNL-FBMGVBCBSA-N
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Description

4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromine atom at the 4-position of the benzamide moiety and an ethyl group at the 3-position of the benzothiazole ring

Preparation Methods

The synthesis of 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide can be achieved through several synthetic routes. One common method involves the condensation of 4-bromobenzoyl chloride with 3-ethyl-2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, can further improve the overall production efficiency.

Chemical Reactions Analysis

4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group in the benzamide moiety to form the corresponding amine.

    Substitution: The bromine atom at the 4-position of the benzamide moiety can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium cyanide, or amines. The major products formed from these reactions depend on the nature of the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a therapeutic agent for various diseases.

    Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development. Studies are ongoing to explore its efficacy and safety in preclinical and clinical trials.

    Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of rubber, dyes, and other materials. This compound’s unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress, leading to cell death in certain cancer cells.

Comparison with Similar Compounds

4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:

    2-aminobenzothiazole: A precursor for the synthesis of various benzothiazole derivatives with diverse biological activities.

    6-bromo-2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    2-(4-morpholinyl)benzothiazole: Exhibits potent antitumor activity and is used in cancer research.

The unique combination of the bromine atom, ethyl group, and benzamide moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-2-19-13-5-3-4-6-14(13)21-16(19)18-15(20)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSLJTLDOGWJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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